molecular formula C5H8O3 B1615742 4-Hydroxy-2-methylenebutanoic acid CAS No. 24923-76-0

4-Hydroxy-2-methylenebutanoic acid

Cat. No.: B1615742
CAS No.: 24923-76-0
M. Wt: 116.11 g/mol
InChI Key: NJMYQRVWBCSLEU-UHFFFAOYSA-N
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Description

4-Hydroxy-2-methylenebutanoic acid is an organic compound with the molecular formula C₅H₈O₃. It is a derivative of butanoic acid and features both a hydroxyl group and a methylene group. This compound is known for its role in various chemical reactions and its applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxy-2-methylenebutanoic acid can be synthesized through several organic synthesis routes. One common method involves the oxidation of 4-hydroxy-2-butanone. This process typically uses hydrogen peroxide as the oxidizing agent under controlled temperature conditions . Another method involves the condensation reaction of formaldehyde and acetone, catalyzed by amino acids at normal temperatures .

Industrial Production Methods

In industrial settings, the production of this compound often involves the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and reduce production costs .

Chemical Reactions Analysis

Types of Reactions

4-Hydroxy-2-methylenebutanoic acid undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohols.

    Substitution: The methylene group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Major Products

The major products formed from these reactions include ketones, aldehydes, alcohols, and various substituted derivatives depending on the specific reaction conditions and reagents used.

Scientific Research Applications

4-Hydroxy-2-methylenebutanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 4-hydroxy-2-methylenebutanoic acid involves its interaction with specific molecular targets and pathways. For example, in plants like tulips, it is converted to tulipalin A by the enzyme tuliposide A-converting enzyme. This conversion involves the hydrolysis of the compound to form a γ-hydroxy acid, which then spontaneously lactonizes to form tulipalin A . This process is part of the plant’s defensive strategy against herbivores and pathogens.

Comparison with Similar Compounds

Similar Compounds

    4-Hydroxy-2-methylbutanoic acid: Similar in structure but lacks the methylene group.

    3,4-Dihydroxy-2-methylenebutanoic acid: Contains an additional hydroxyl group.

    Tulipalin A: The lactonized form of 4-hydroxy-2-methylenebutanoic acid.

Uniqueness

This compound is unique due to its combination of a hydroxyl group and a methylene group, which allows it to participate in a variety of chemical reactions and makes it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

4-hydroxy-2-methylidenebutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H8O3/c1-4(2-3-6)5(7)8/h6H,1-3H2,(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJMYQRVWBCSLEU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=C(CCO)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10276597
Record name 4-Hydroxy-2-methylenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

116.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24923-76-0
Record name 4-Hydroxy-2-methylenebutanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10276597
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-hydroxy-2-methylidenebutanoic acid
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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